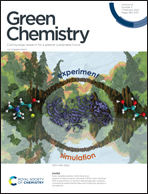Investigation of accelerated carbonation for the stabilisation of MSW incinerator ashes and the sequestration of CO2
Green Chemistry Pub Date: 2004-08-18 DOI: 10.1039/B401872A
Abstract
Accelerated carbonation has been used for the treatment of contaminated soils and hazardous wastes, giving reaction products that can cause rapid hardening and the production of granulated or monolithic materials. This technology provides a route to sustainable waste management and it generates a viable remedy to the problems of a decreasing number of landfill sites in the UK, global warming (due to greenhouse gas emissions) and the depletion of natural aggregate resources, such as sand and gravel. The application of accelerated carbonation (termed Accelerated Carbonation Technology or ACT) to sequester CO2 in fresh ashes from municipal solid waste (MSW) incinerator/combined heat and power plants is presented. The purpose of this paper is to evaluate the influence of fundamental parameters affecting the diffusivity and reactivity of CO2 (i.e. particle size, the reaction time and the water content) on the extent and quality of carbonation. In addition, the major physical and chemical changes in air pollution control (APC) residues and bottom ashes (BA) after carbonation are evaluated, as are the optimum reaction conditions, and the physical and chemical changes induced by accelerated carbonation are presented and discussed.

Recommended Literature
- [1] Excellent degradation performance of 3D hierarchical nanoporous structures of copper towards organic pollutants †
- [2] Rationalizing Overhauser DNP of nitroxide radicals in water through MD simulations†
- [3] Catalytic enantioselective synthesis of carbocyclic and heterocyclic spiranes via a decarboxylative aldol cyclization†
- [4] Effects of deterioration and mildewing on the quality of wheat seeds with different moisture contents during storage
- [5] Comment on “Rabbit-ears hybrids, VSEPR sterics, and other orbital anachronisms”. A reply to a criticism
- [6] Adsorption/desorption process of formaldehyde onto iron doped graphene: a theoretical exploration from density functional theory calculations
- [7] Design and development of sulfonylurea derivatives as zinc metalloenzyme modulators†
- [8] Monodispersity and size control in the synthesis of 20–100 nm quasi-spherical silver nanoparticles by citrate and ascorbic acid reduction in glycerol–water mixtures†
- [9] Inside front cover
- [10] The application of low frequency dielectric spectroscopy to analyze the electrorheological behavior of monodisperse yolk–shell SiO2/TiO2 nanospheres†

Journal Name:Green Chemistry
Research Products
-
CAS no.: 18719-24-9
